molecular formula C13H13NO3 B14579772 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- CAS No. 61563-51-7

2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl-

Cat. No.: B14579772
CAS No.: 61563-51-7
M. Wt: 231.25 g/mol
InChI Key: VEPVFOFYWHSNRS-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications

Preparation Methods

The synthesis of 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a 1,2-addition of methyllithium to the quinoline ring. This is followed by oxidation and a two-step oxidation procedure to transform the methyl group to the carboxylic acid, along with the removal of the protecting group . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and methyllithium . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties . Additionally, they have been investigated for their potential use as antioxidants and immunosuppressive agents . In the industrial sector, these compounds are used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The specific molecular targets and pathways involved depend on the particular derivative and its structural features.

Properties

CAS No.

61563-51-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3,5,7-trimethyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-6-4-7(2)10-9(5-6)14-11(13(16)17)8(3)12(10)15/h4-5H,1-3H3,(H,14,15)(H,16,17)

InChI Key

VEPVFOFYWHSNRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)C)C(=O)O)C

Origin of Product

United States

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